molecular formula C10H9ClN2O2 B1423606 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 849068-50-4

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B1423606
Key on ui cas rn: 849068-50-4
M. Wt: 224.64 g/mol
InChI Key: WWOGRMWUPOAZIT-UHFFFAOYSA-N
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Patent
US07446199B2

Procedure details

To a solution of 6-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester (400 mg, 1.78 mmol) in MeOH (35 mL) was added 1N NaOH (13 mL). The solution was stirred at RT for 6 h and evaporated the solvent. The residue was neutralized with sat. NaHCO3 and the resulting precipitate was collected by filtration. After washing with water, the solid was dried on the pump for direct use (260 mg, 1.71 mmol, 96%). MS (ES+): m/e=153.1 (M+H); LC: 2.85 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[C:10]2=[N:11][C:12]([Cl:15])=[CH:13][CH:14]=[C:9]2[CH:8]=[CH:7]1)=O)C.[OH-].[Na+]>CO>[Cl:15][C:12]1[N:11]=[C:10]2[NH:6][CH:7]=[CH:8][C:9]2=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(=O)N1C=CC=2C1=NC(=CC2)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated the solvent
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
the solid was dried on the pump for direct use (260 mg, 1.71 mmol, 96%)
CUSTOM
Type
CUSTOM
Details
2.85 min.
Duration
2.85 min

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=CC=C2C(=N1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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